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Introduction
Onradivir (formerly ZSP1273) is a novel, orally bioavailable small-molecule inhibitor of the

influenza A virus polymerase basic protein 2 (PB2) subunit. Developed by Guangdong

Raynovent Biotech, it represents a promising therapeutic agent in the fight against influenza A,

including strains of significant public health concern such as highly pathogenic avian influenza

(HPAI). This technical guide provides a comprehensive overview of the preclinical data

supporting the efficacy of onradivir against HPAI, its mechanism of action, and relevant clinical

findings in seasonal influenza to inform further research and development.

Mechanism of Action
Onradivir targets the cap-binding domain of the PB2 subunit of the influenza A virus RNA

polymerase complex. This inhibition prevents the "cap-snatching" process, a critical step in viral

replication where the virus hijacks the 5' caps of host cell pre-messenger RNAs (mRNAs) to

prime the synthesis of its own viral mRNAs. By blocking this essential function, onradivir

effectively halts viral gene transcription and replication. The inhibitory activity of onradivir on the

influenza A virus RNA polymerase has been demonstrated to be potent, with a reported 50%

inhibitory concentration (IC50) value of 0.562 ± 0.116 nM.[1][2][3]
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Figure 1: Onradivir's mechanism of action targeting the PB2 subunit.

Preclinical Efficacy Against Highly Pathogenic Avian
Influenza
Preclinical studies have demonstrated the potent antiviral activity of onradivir against HPAI

strains, including those resistant to other antiviral drugs.[1][2][3]

In Vitro Antiviral Activity
The in vitro efficacy of onradivir against HPAI H7N9 and H5N6 strains was evaluated and

compared with other antiviral agents. The results are summarized in the table below.
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Virus Strain Compound IC50 (nM)

A/Anhui/01/2013 (H7N9) Onradivir (ZSP1273) 0.627 ± 0.312

VX-787 >1000

Oseltamivir 11.23 ± 2.56

A/Qingyuan/GIRD01/2017

(H7N9)
Onradivir (ZSP1273) 0.777 ± 0.427

VX-787 >1000

Oseltamivir 15.89 ± 3.98

A/Guangzhou/39715/2014

(H5N6)
Onradivir (ZSP1273) 0.245 ± 0.03

VX-787 >1000

Oseltamivir 8.97 ± 1.54

Table 1: In Vitro Antiviral

Activity of Onradivir against

HPAI Strains.[1]

Onradivir has also shown efficacy against oseltamivir-resistant and baloxavir-resistant influenza

A virus strains.[1][2][3]

In Vivo Antiviral Activity in a Murine Model
The in vivo efficacy of onradivir was assessed in a murine model of influenza A (H1N1)

infection. While specific in vivo data for HPAI strains from the available preclinical study is not

provided, the H1N1 model demonstrates the drug's in vivo potential. Onradivir effectively

reduced viral titers in a dose-dependent manner and resulted in a high survival rate in infected

mice.[1][2][3]

Experimental Protocols
In Vitro Antiviral Activity Assay (Cytopathic Effect
Method)
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Cell Line: Madin-Darby canine kidney (MDCK) cells were used for the antiviral assays.

Virus Strains: Highly pathogenic avian influenza viruses A/Anhui/01/2013 (H7N9),

A/Qingyuan/GIRD01/2017 (H7N9), and A/Guangzhou/39715/2014 (H5N6) were utilized.

Methodology: The cytopathic effect (CPE) method was employed to determine the in vitro

antiviral activity.

MDCK cells were seeded in 96-well plates and incubated until confluent.

The cells were then infected with the respective influenza virus strains.

Serial dilutions of onradivir, VX-787, and oseltamivir were added to the infected cells.

The plates were incubated, and the viral-induced cytopathic effects were monitored.

Cell viability was assessed to determine the ability of the compounds to inhibit the CPE.

The 50% inhibitory concentration (IC50) was calculated using the Reed-Muench method.

Cytotoxicity of the compounds was evaluated in parallel on uninfected MDCK cells.[4]
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Figure 2: Workflow for the in vitro antiviral activity assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15194648?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15194648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Murine Infection Model
Animal Model: A murine infection model was used to evaluate the in vivo efficacy of onradivir.

Virus Strain: Influenza A (H1N1) was used for the infection studies described in the available

literature.

Methodology:

Mice were infected with a lethal dose of the influenza virus.

Onradivir was administered orally at various dosages.

Parameters such as changes in body weight, survival rate, and viral titers in the lungs

were monitored.

The efficacy of onradivir was compared to a vehicle control and other antiviral agents.[2]

Clinical Data in Uncomplicated Influenza A
While clinical trials specifically in HPAI-infected patients are not available, Phase II and Phase

III clinical trials have been conducted for onradivir in adults with acute uncomplicated influenza

A infection. These studies provide valuable information on the safety, tolerability, and efficacy of

onradivir in a clinical setting.

Phase III Clinical Trial Results
A multicenter, double-blind, randomized, placebo-controlled, and oseltamivir-controlled Phase

III trial was conducted in China.
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Parameter
Onradivir (600 mg
once daily)

Oseltamivir (75 mg
twice daily)

Placebo

Median Time to

Alleviation of

Symptoms (TTAS)

38.83 hours 42.17 hours 63.35 hours

Adverse Events 67% 47% 55%

Most Common

Adverse Event
Diarrhea (49%) Diarrhea (15%) Diarrhea (23%)

Table 2: Key Findings

from the Phase III

Clinical Trial of

Onradivir in

Uncomplicated

Influenza A.[5][6][7]

The study concluded that onradivir has similar curative efficacy to oseltamivir for acute,

uncomplicated influenza infections in adults, with an acceptable safety profile.[6][7] The higher

incidence of diarrhea in the onradivir group was mostly of mild to moderate severity and

resolved without medication.[5][7]

Conclusion
Onradivir monohydrate is a potent inhibitor of the influenza A virus PB2 subunit with

demonstrated in vitro efficacy against highly pathogenic avian influenza strains, including H7N9

and H5N6. Its novel mechanism of action provides a therapeutic option against strains resistant

to existing antiviral drugs. While in vivo data in HPAI models and clinical data in HPAI-infected

patients are needed, the preclinical findings, coupled with the positive results from clinical trials

in seasonal influenza, position onradivir as a significant candidate for further investigation and

potential stockpiling for pandemic preparedness.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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